2-[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-2-propanol
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Description
The compound “2-[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]-2-propanol” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds . It is similar to a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been achieved under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of the pyrazolo[3,4-d]pyrimidine core with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by 1H, 13C, and 1H/15N HMBC NMR spectroscopy . The structure includes a pyrazolo[3,4-d]pyrimidine core linked with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is ultrasonic-assisted, which helps in achieving good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and LC-MS .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-10-17-13-12(9-16-19(13)4)14(18-10)20-7-5-11(6-8-20)15(2,3)21/h9,11,21H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWUBXUMVMZGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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